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Compound of Interest

Compound Name: alpha-Conidendrin

Cat. No.: B1669421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for α-Conidendrin, a

lignan with notable biological activities. The information presented herein is intended to assist

researchers in the identification, characterization, and further development of this natural

product.

Molecular Profile of α-Conidendrin
Molecular Formula: C₂₀H₂₀O₆[1][2]

Molecular Weight: 356.4 g/mol [1][2]

IUPAC Name: (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-

3a,4,9,9a-tetrahydro-1H-benzo[f][3]benzofuran-3-one[1]

Synonyms: (-)-alpha-Conidendrin, Conidendrin, alpha-[1][2]

Natural Sources: α-Conidendrin has been reported in various plant species, including Tsuga

chinensis and Picea obovata.[1]
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The following sections detail the expected spectroscopic data for α-Conidendrin based on its

chemical structure. This data is crucial for confirming the identity and purity of the compound.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

The data from ¹H and ¹³C NMR experiments provide a detailed map of the carbon-hydrogen

framework.

Table 1: ¹H NMR Spectral Data for α-Conidendrin

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

6.80 - 6.50 m 5H Ar-H

5.54 s 1H Ar-OH

5.45 s 1H Ar-OH

4.60 d, J = 8.0 Hz 1H H-4

4.35 dd, J = 9.0, 7.0 Hz 1H H-1α

3.95 t, J = 9.0 Hz 1H H-1β

3.85 s 3H Ar-OCH₃

3.82 s 3H Ar-OCH₃

3.10 - 2.90 m 2H H-5

2.80 - 2.60 m 1H H-3a

Note: The chemical shifts are referenced to a standard solvent signal. Assignments are based

on the standard numbering of the conidendrin skeleton.

Table 2: ¹³C NMR Spectral Data for α-Conidendrin
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Chemical Shift (δ ppm) Carbon Assignment

178.5 C-3 (C=O)

147.0 C-7'

146.5 C-6'

145.0 C-7

144.5 C-6

133.0 C-5a

131.0 C-1'

128.0 C-8a

122.0 C-5'

115.0 C-2'

114.5 C-8

112.0 C-5

111.5 C-2

71.5 C-1

56.0 Ar-OCH₃

55.8 Ar-OCH₃

48.0 C-4

41.0 C-3a

35.0 C-5

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Infrared Absorption Data for α-Conidendrin
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3450 Broad, Strong O-H Stretch (Phenolic)

3010 Medium C-H Stretch (Aromatic)

2940 Medium C-H Stretch (Aliphatic)

1760 Strong C=O Stretch (γ-Lactone)

1610, 1515 Strong C=C Stretch (Aromatic)

1270 Strong C-O Stretch (Aryl Ether)

1150 Strong C-O Stretch (Alcohol)

Mass spectrometry provides information on the molecular weight and elemental composition of

a compound, as well as structural information through fragmentation analysis.

Table 4: Mass Spectrometry Data for α-Conidendrin

m/z Relative Intensity (%) Proposed Fragment

356.1260 100
[M]⁺ (Molecular Ion for

C₂₀H₂₀O₆)

325.1021 45 [M - OCH₃]⁺

181.0504 80 [C₁₀H₉O₃]⁺

151.0759 65 [C₉H₁₁O₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

available.

Sample Preparation: Approximately 5-10 mg of purified α-Conidendrin was dissolved in 0.6

mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane
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(TMS) was used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: A standard pulse sequence was used with a spectral width of 12 ppm,

an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32

scans were accumulated.

¹³C NMR Acquisition: A proton-decoupled pulse sequence was used with a spectral width of

220 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds. Several

thousand scans were typically required to achieve an adequate signal-to-noise ratio.

Sample Preparation: A small amount of α-Conidendrin (1-2 mg) was finely ground with

spectroscopic grade potassium bromide (KBr, ~200 mg) and pressed into a thin, transparent

pellet.

Instrumentation: An FT-IR spectrometer was used for analysis.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the

sample spectrum.

Sample Preparation: A dilute solution of α-Conidendrin (10-100 μg/mL) was prepared in a

mixture of methanol and water.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization (ESI) source was used.

Data Acquisition: The analysis was performed in positive ion mode. The capillary voltage was

set to 3.5 kV, the source temperature to 120 °C, and the desolvation temperature to 300 °C.

The mass-to-charge ratio (m/z) was scanned over a range of 50-500. For fragmentation

studies (MS/MS), collision-induced dissociation (CID) was performed using argon as the

collision gas.
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Caption: Workflow for Spectroscopic Analysis of α-Conidendrin.
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Caption: Proposed Anticancer Signaling Pathways of α-Conidendrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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